molecular formula C11H23ClN2O2 B6301052 (S)-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid t-butyl ester hydrochloride, 97% CAS No. 2097061-00-0

(S)-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid t-butyl ester hydrochloride, 97%

Cat. No. B6301052
CAS RN: 2097061-00-0
M. Wt: 250.76 g/mol
InChI Key: CNCYXFGQGTVQBD-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycine tert-butyl ester hydrochloride, also known as tert-Butyl aminoacetate hydrochloride, is a compound with the linear formula H2NCH2CO2C(CH3)3 · HCl . It has a molecular weight of 167.63 .


Synthesis Analysis

While specific synthesis methods for this compound were not found, a study on the functionalisation of esters via 1,3-chelation using NaOtBu provides some insights . The study confirmed both 1,3-chelation and the formation of a tetrahedral intermediate as key factors for the unusual nucleophilic behavior of a metal t-butoxide in a transesterification reaction .


Molecular Structure Analysis

The compound’s structure can be represented by the SMILES string Cl.CC(C)(C)OC(=O)CN .


Chemical Reactions Analysis

The compound may be involved in transesterification reactions . A study found that a t-butoxide nucleophile can be generated using sodium chelate of ester moiety (1,3-chelation), facilitating a nucleophilic acyl substitution reaction via a tetrahedral intermediate .


Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 141-143 °C (lit.) . It is suitable for solution phase peptide synthesis .

Safety and Hazards

The compound is classified as a Combustible Solid . Personal Protective Equipment such as dust mask type N95 (US), Eyeshields, and Gloves are recommended .

Future Directions

While specific future directions for this compound were not found, the study on the functionalisation of esters via 1,3-chelation using NaOtBu suggests potential applications in the synthesis of value-added chiral α-amino acid t-butyl ester .

properties

IUPAC Name

tert-butyl N-[(3S)-4,4-dimethylpyrrolidin-3-yl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-10(2,3)15-9(14)13-8-6-12-7-11(8,4)5;/h8,12H,6-7H2,1-5H3,(H,13,14);1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCYXFGQGTVQBD-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1NC(=O)OC(C)(C)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CNC[C@H]1NC(=O)OC(C)(C)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.